2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile
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Overview
Description
“2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile” is a chemical compound with a molecular weight of 170.28 .
Molecular Structure Analysis
The InChI code for this compound is “1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3” which provides information about its molecular structure .It has a molecular weight of 170.28 . More specific physical and chemical properties are not mentioned in the search results.
Scientific Research Applications
Heterocyclic Compound Synthesis
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, (tert-Butyl-NNO-azoxy)acetonitrile, a derivative, serves as a precursor for numerous nitrogen heterocycles. Its synthesis demonstrates the first instance of one-step reduction of an oxime group to a methylene unit using an aminating agent, marking a significant advancement in heterocyclic compound synthesis (Klenov et al., 2016). Similarly, compounds related to 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile are used to synthesize various phenol derivatives, highlighting its versatility in producing complex molecular structures (Nassiri, 2017).
Dimerization Reactions
These compounds also play a crucial role in dimerization reactions, leading to the formation of tricyclic aminonitriles, which are valuable in medicinal chemistry and material science. The transformation process includes a dimerization step followed by a pyrrole cyclization, exemplifying the compound's utility in complex organic reactions (Gütschow & Powers, 2001).
C(sp3)–H Functionalization
In the realm of organic chemistry, the derivative tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile showcases its role in C(sp3)–H functionalization. This process is crucial for constructing ketonitriles and α-aryl ketones, providing a metal-free solution for such syntheses (Chu et al., 2015).
Formation of Complex Structures
The compound's derivatives are instrumental in forming complex molecular structures, such as the Cu(II)–phenoxyl radical complex, demonstrating its utility in synthesizing and studying novel molecular entities (Debnath et al., 2013).
Synthesis of Phenol Derivatives
Phenol derivatives synthesized through reactions involving 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile demonstrate the compound's utility in producing pharmacologically relevant structures. These derivatives have potential applications in various domains, including medicinal chemistry (Nassiri, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNULISILMEPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile |
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